N-[(2-carbamoylphenyl)carbamothioyl]thiophene-2-carboxamide
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Overview
Description
N-[(2-carbamoylphenyl)carbamothioyl]thiophene-2-carboxamide is a compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and antiviral properties . The structure of this compound consists of a thiophene ring attached to a carboxamide group, which is further linked to a carbamoylphenyl group through a carbamothioyl linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-carbamoylphenyl)carbamothioyl]thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with a suitable amine derivative in the presence of a coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(2-carbamoylphenyl)carbamothioyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-[(2-carbamoylphenyl)carbamothioyl]thiophene-2-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(2-carbamoylphenyl)carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions through its thiocarbonyl and carbonyl groups, forming stable complexes that exhibit biological activity . These metal complexes can interfere with the function of enzymes and proteins, leading to the inhibition of microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(2-carbamoylphenyl)thiophene-2-carboxamide: This compound has a similar structure but lacks the carbamothioyl linkage, which may affect its biological activity.
N-[(2-carbamoylphenyl)carbamothioyl]-3-chloro-1-benzothiophene-2-carboxamide: This compound contains a benzothiophene ring instead of a thiophene ring, which may result in different chemical and biological properties.
Uniqueness
N-[(2-carbamoylphenyl)carbamothioyl]thiophene-2-carboxamide is unique due to its specific structure, which allows it to form stable metal complexes and exhibit a wide range of biological activities.
Properties
IUPAC Name |
N-[(2-carbamoylphenyl)carbamothioyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c14-11(17)8-4-1-2-5-9(8)15-13(19)16-12(18)10-6-3-7-20-10/h1-7H,(H2,14,17)(H2,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPCVWOYFPNYHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=S)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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